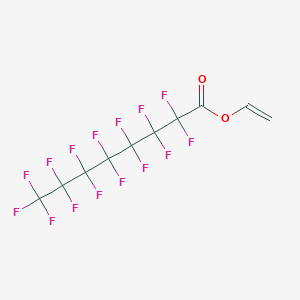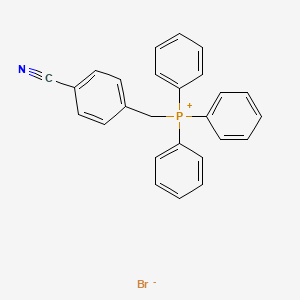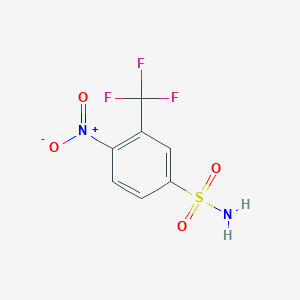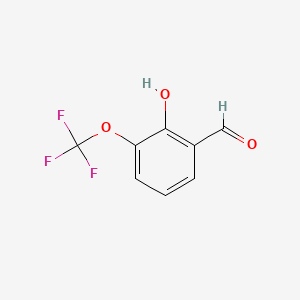
1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)hexane
Overview
Description
1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)hexane is a fluorinated organic compound characterized by its high fluorine content and the presence of iodine and trifluoromethyl groups. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)hexane typically involves multiple steps, starting with the fluorination of a suitable precursor. One common method is the reaction of hexane derivatives with fluorinating agents such as elemental fluorine (F2) or hydrogen fluoride (HF) under controlled conditions. The presence of iodine and trifluoromethyl groups requires careful selection of reagents and reaction conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination reactors equipped with advanced control systems to manage the highly reactive fluorinating agents. The process must be conducted under stringent safety measures due to the hazardous nature of the chemicals involved. Continuous monitoring and optimization of reaction parameters are essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)hexane can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to iodine compounds, such as iodine monochloride (ICl) or iodine trifluoride (IF3).
Reduction: Reduction reactions can be performed to convert the iodine atom to iodide (I-).
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as chlorine (Cl2) or bromine (Br2) in the presence of a suitable catalyst.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or amines, often in the presence of a base.
Major Products Formed:
Oxidation: Iodine monochloride (ICl), iodine trifluoride (IF3)
Reduction: Iodide (I-)
Substitution: Various substituted hexanes depending on the nucleophile used
Scientific Research Applications
1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)hexane is utilized in several scientific research fields:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is used in biochemical studies to investigate the effects of fluorination on biological systems.
Industry: The compound is employed in the production of specialty chemicals and materials, including fluoropolymers and other advanced materials.
Mechanism of Action
The mechanism by which 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)hexane exerts its effects depends on the specific application. In organic synthesis, it may act as a fluorinating agent, introducing fluorine atoms into other molecules. The presence of fluorine and iodine atoms can influence the reactivity and stability of the compound, making it suitable for various chemical transformations.
Molecular Targets and Pathways Involved:
Fluorination Reactions: The compound can target specific carbon-hydrogen bonds, replacing hydrogen with fluorine.
Nucleophilic Substitution: The iodine atom can be targeted by nucleophiles, leading to the formation of new carbon-nucleophile bonds.
Comparison with Similar Compounds
1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)hexane is unique due to its combination of fluorine, iodine, and trifluoromethyl groups. Similar compounds include:
1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane: A shorter chain analog with similar reactivity.
4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)octane: A longer chain analog with different physical properties.
These compounds share the presence of fluorine and iodine, but variations in chain length and functional groups can lead to differences in reactivity and applications.
Properties
IUPAC Name |
1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethyl)hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F7I/c1-2-4(15)3-5(8,6(9,10)11)7(12,13)14/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSRCUPQQLEWOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(C(F)(F)F)(C(F)(F)F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F7I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375233 | |
| Record name | 1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethyl)hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261760-23-0 | |
| Record name | 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)hexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261760-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethyl)hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


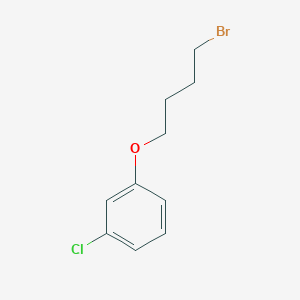

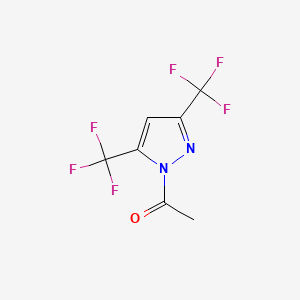



![Ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B1597903.png)

![Diethyl 2-([(1-methyl-1H-pyrazol-5-YL)amino]methylene)malonate](/img/structure/B1597907.png)
